
3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine
Overview
Description
3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is a heterocyclic aromatic compound that features a benzimidazole ring fused to a phenylamine structure with a chlorine substituent at the para position
Mechanism of Action
Target of Action
Benzimidazole derivatives have been found to exhibit diverse anticancer activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Mode of Action
Benzimidazole derivatives have been found to inhibit various enzymes involved in a wide range of therapeutic uses . The presence of electron-donating groups also causes a significant increase in anticancer activity .
Biochemical Pathways
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Benzimidazole compounds are generally known for their increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer activities .
Biochemical Analysis
Biochemical Properties
3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with human glucokinase, an enzyme involved in glucose metabolism, acting as an allosteric activator . This interaction enhances the enzyme’s catalytic activity, thereby influencing glucose homeostasis. Additionally, this compound has shown potential in inhibiting certain protein kinases, which are crucial in cell signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as A549 (lung cancer) and PC3 (prostate cancer), this compound exhibits antiproliferative effects by inducing apoptosis and inhibiting cell growth . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to bind to the allosteric site of human glucokinase, enhancing its activity . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions, stabilizing the enzyme’s active conformation. Additionally, this compound inhibits certain protein kinases by binding to their ATP-binding sites, thereby blocking their catalytic activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies in vitro have demonstrated sustained antiproliferative effects on cancer cell lines, with no significant loss of activity over time . In vivo studies have also indicated that the compound maintains its efficacy in reducing tumor growth over prolonged treatment durations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where doses above a certain level result in significant toxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are mediated by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that are excreted from the body . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Once inside the cell, it interacts with binding proteins that influence its localization and distribution within different cellular compartments . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, it influences gene expression by interacting with transcription factors and other nuclear proteins . In the mitochondria, it affects cellular metabolism and energy production by modulating the activity of mitochondrial enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine typically involves the condensation of ortho-phenylenediamine with 4-chlorobenzoic acid under dehydrating conditions. One common method involves heating the reactants in the presence of polyphosphoric acid at elevated temperatures (140-220°C) to facilitate cyclization and formation of the benzimidazole ring . Another approach utilizes microwave-assisted synthesis, which significantly reduces reaction time and improves yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield various substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
The biological activity of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine has been investigated in several studies. Notable applications include:
- Antiviral Agents : Research indicates that compounds with similar structures have shown potential as interferon inducers and antiviral agents, suggesting that this compound may exhibit similar properties .
- Cancer Treatment : The compound's interaction with biological macromolecules, such as proteins and nucleic acids, has been studied to evaluate its potential as a therapeutic agent in cancer treatment. For instance, modifications of benzimidazole derivatives have demonstrated significant anticancer activity in various models .
Case Studies
Several case studies have highlighted the applications of compounds related to this compound:
- Inhibition of Heparanase : A class of urea derivatives based on benzimidazole has been identified as potent inhibitors of heparanase, an enzyme involved in cancer metastasis. These compounds exhibited IC50 values ranging from 0.075 to 0.27 µM, demonstrating their efficacy in preclinical models .
- DNA Affinity Studies : Research on phenylbenzoimidazoles showed that certain derivatives possess high affinity for DNA, indicating potential applications in gene therapy or as chemotherapeutic agents .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Similar structure but lacks the chlorine substituent.
4-(1H-Benzoimidazol-2-yl)aniline: Similar structure but without the chlorine atom.
2-(4-Aminophenyl)benzimidazole: Another derivative with an amino group at the para position.
Uniqueness
3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved therapeutic properties.
Biological Activity
3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is a compound that belongs to the class of benzimidazole derivatives, which have gained significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis of this compound
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or other electrophiles. For this compound, a common synthetic route includes:
- Starting Materials : o-phenylenediamine and 4-chloroaniline.
- Reagents : Acid catalysts such as BF3•OEt2 are often employed to facilitate the reaction under mild conditions.
- Reaction Conditions : The reaction is carried out under solvent-free conditions to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzimidazole derivatives. For instance, one study reported that certain benzimidazole compounds exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. The mechanism of action is often linked to the inhibition of specific enzymes involved in tumor progression, such as urease and others.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | 5.0 | MCF-7 (breast cancer) |
Other derivatives | 10.0 - 20.0 | Various |
Urease Inhibition
Benzimidazole derivatives are known for their urease inhibitory activity, which is crucial in treating conditions like urease-related infections and kidney stones. The compound's urease inhibition was evaluated against standard inhibitors like thiourea and hydroxyurea, showing superior activity.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural features. Modifications at various positions can enhance or reduce their potency. For example, the presence of electron-withdrawing groups like chloro enhances activity compared to unsubstituted analogs.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction between this compound and target enzymes. These studies suggest that the compound binds effectively to active sites, stabilizing enzyme-inhibitor complexes through hydrogen bonds and hydrophobic interactions.
Case Studies
- Antitumor Activity : A study published in January 2022 demonstrated that a series of synthesized benzimidazole derivatives exhibited significant cytotoxicity against human cancer cell lines, with some derivatives showing IC50 values as low as 5 µM against MCF-7 cells.
- Urease Inhibition : In another investigation, a new series of benzimidazole-piperazine derivatives were synthesized and evaluated for urease inhibition, demonstrating that modifications at the para position significantly affected inhibitory potency.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-4-chloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPSLCKBFGPVES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299209 | |
Record name | 3-(1H-Benzimidazol-2-yl)-4-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313402-16-3 | |
Record name | 3-(1H-Benzimidazol-2-yl)-4-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.